molecular formula C21H26N4O4 B2392601 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide CAS No. 1171486-56-8

2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide

Cat. No.: B2392601
CAS No.: 1171486-56-8
M. Wt: 398.463
InChI Key: PHPGKQDRSPMPRS-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an acetylphenoxy group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Acetylphenoxy Intermediate: This step involves the acetylation of phenol to form 4-acetylphenol, which is then reacted with an appropriate halogenated compound to introduce the phenoxy group.

    Synthesis of the Piperidinyl-Pyrimidinyl Intermediate:

    Coupling of Intermediates: The final step involves coupling the acetylphenoxy intermediate with the piperidinyl-pyrimidinyl intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy and piperidinyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenoxy)-N-(2-((6-(morpholin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide: Similar structure but with a morpholine group instead of piperidine.

    2-(4-acetylphenoxy)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide: Contains a pyrrolidine group instead of piperidine.

Uniqueness

The presence of the piperidinyl-pyrimidinyl moiety in 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide provides unique binding properties and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

The compound 2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a piperidine ring and a pyrimidine moiety, which are significant for its biological interactions.

Glucokinase Activation

Research indicates that this compound acts as a glucokinase activator , which is crucial in regulating glucose metabolism. By enhancing glucokinase activity, the compound may help lower blood sugar levels, making it a candidate for diabetes treatment. The patent literature suggests that similar compounds have been effective in managing hyperglycemia by promoting insulin secretion in response to glucose levels .

Biological Activities

  • Anticancer Properties
    • The compound has shown promise in preclinical studies for its anticancer activity. Its structural analogs have been reported to inhibit cancer cell proliferation, particularly in hematological malignancies . The presence of the piperidine and pyrimidine rings is believed to contribute to its ability to disrupt cancer cell signaling pathways.
  • Neuroprotective Effects
    • Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The interaction of the piperidine moiety with neurotransmitter systems may play a role in this activity .
  • Anti-inflammatory Activity
    • The compound's anti-inflammatory effects have also been documented, which may be beneficial in treating conditions associated with chronic inflammation .

Study on Glucokinase Activation

In a study published in patent literature, compounds similar to this compound were tested in vitro for their ability to activate glucokinase. Results indicated a significant increase in enzyme activity, correlating with reduced glucose levels in diabetic models .

Antitumor Activity Assessment

A recent investigation evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings demonstrated that it inhibited cell growth significantly at concentrations ranging from 10 to 50 µM, with notable selectivity towards leukemia cells .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Glucokinase ActivationIncreased enzyme activity
AnticancerInhibition of cell proliferation
NeuroprotectionPotential protective effects
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-16(26)17-5-7-18(8-6-17)29-14-20(27)22-9-12-28-21-13-19(23-15-24-21)25-10-3-2-4-11-25/h5-8,13,15H,2-4,9-12,14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPGKQDRSPMPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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